N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: Provides a rigid, planar structure conducive to interactions with biological targets, particularly kinases .
- 3-[(2-Fluorophenyl)methyl] substitution: Introduces electron-withdrawing fluorine and a hydrophobic benzyl group, which may enhance target binding affinity .
This structural framework is associated with kinase inhibition, as seen in related compounds (e.g., dasatinib, a dual Src/Abl inhibitor) .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-13-5-4-7-15(23)19(13)26-18(28)12-31-22-25-17-9-10-30-20(17)21(29)27(22)11-14-6-2-3-8-16(14)24/h2-10H,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXNVAUJQFYZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the fluorobenzyl group and the acetamide moiety. Common reagents used in these steps include halogenating agents, reducing agents, and coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time optimization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations
Core Modifications: The thieno[3,2-d]pyrimidinone core (target compound, ) enhances planarity and binding to kinase ATP pockets compared to non-fused pyrimidinones (e.g., ) . Substitutions at position 3 (e.g., 2-fluorophenylmethyl in the target vs.
Acetamide Side Chain :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance hydrophobicity and membrane permeability. For example, the trifluoromethyl group in increases logP compared to the target’s 2-chloro-6-methylphenyl group .
- The 2-chloro-6-methylphenyl group (target) balances steric bulk and lipophilicity, similar to dasatinib’s 2-chloro-6-methylphenyl motif .
Bioactivity Trends: Thienopyrimidinone derivatives with sulfanylacetamide side chains (target, ) show consistent activity in kinase inhibition or antiproliferative assays, whereas simplified cores (e.g., ) are associated with antimicrobial effects . Dasatinib’s clinical success underscores the importance of the 2-aminothiazole-carboxamide scaffold, but the target compound’s thienopyrimidinone core may offer distinct selectivity profiles .
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclocondensation of thiophene precursors with pyrimidine-building blocks, similar to methods for (80% yield reported for ).
- Introduction of the 2-fluorophenylmethyl group may require multi-step alkylation, complicating purification compared to simpler analogs .
Research Findings and Implications
- Kinase Inhibition Potential: Molecular docking studies (as in ) predict strong interactions between the target’s acetamide group and kinase hinge regions, analogous to dasatinib .
- Solubility Challenges : The hydrophobic 2-fluorophenylmethyl group may reduce aqueous solubility compared to hydroxyl-containing analogs (e.g., dasatinib’s hydroxyethylpiperazine) .
- Pharmacokinetics : Higher molecular weight (~475 g/mol) compared to (344 g/mol) may limit oral bioavailability, necessitating formulation optimization .
Biological Activity
N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClFN3O2S2 |
| Molecular Weight | 474.0 g/mol |
| CAS Number | 1252851-79-8 |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activities. For instance, compounds similar to this compound have shown effectiveness against various microbial strains. In vitro studies demonstrated that these compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics such as ciprofloxacin and rifampicin .
Case Study:
In a study evaluating the antimicrobial effects of thienopyrimidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis. The results indicated that the presence of a thienopyrimidine ring and specific substituents on the phenyl group significantly enhanced antibacterial activity .
Anticancer Activity
Thienopyrimidine derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary screening has identified similar compounds that inhibit tumor cell proliferation in various cancer cell lines.
Research Findings:
A study published in Drug Design, Development and Therapy reported that thienopyrimidine derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thienopyrimidine derivatives have shown promise in reducing inflammation. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Experimental Evidence:
In a controlled study assessing the anti-inflammatory effects of similar compounds on animal models, significant reductions in markers of inflammation were observed following treatment with thienopyrimidine derivatives. These findings suggest potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
